Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate
CAS No.:
Cat. No.: VC17427320
Molecular Formula: C17H17BrO3
Molecular Weight: 349.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17BrO3 |
|---|---|
| Molecular Weight | 349.2 g/mol |
| IUPAC Name | ethyl 3-bromo-4-[(2-methylphenyl)methoxy]benzoate |
| Standard InChI | InChI=1S/C17H17BrO3/c1-3-20-17(19)13-8-9-16(15(18)10-13)21-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3 |
| Standard InChI Key | DQLPFTQWOUKFKK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2C)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl 3-bromo-4-[(2-methylphenyl)methoxy]benzoate, reflects its three key substituents:
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A bromine atom at position 3 on the benzoate ring
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A 2-methylbenzyl ether at position 4
The canonical SMILES string CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2C)Br encodes this arrangement . X-ray crystallography of analogous compounds reveals planar benzene rings with bond angles of ~120° and C-Br bond lengths of 1.89–1.91 Å.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₇H₁₇BrO₃ | |
| Molecular weight | 349.2 g/mol | |
| Boiling point | 412–415°C (estimated) | |
| LogP (octanol-water) | 3.8 ± 0.2 | |
| Hydrogen bond donors | 0 | |
| Hydrogen bond acceptors | 3 |
Synthesis and Optimization Strategies
Primary Synthetic Routes
Industrial synthesis typically follows a three-step sequence:
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Bromination of ethyl 4-hydroxybenzoate using PBr₃ or NBS in DMF at 80°C (yield: 72–78%).
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Etherification with 2-methylbenzyl bromide under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → rt, 18h) .
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Purification via column chromatography (hexane:EtOAc 4:1) to achieve >95% purity.
Alternative methods include:
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Ullmann coupling between ethyl 3-bromo-4-hydroxybenzoate and 2-methylbenzyl chloride using CuI/L-proline catalysis.
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One-pot bromination-etherification using NBS and Ag₂O in acetonitrile .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Mitsunobu etherification | 78 | 95 | 18 |
| Ullmann coupling | 65 | 92 | 24 |
| One-pot synthesis | 70 | 90 | 12 |
Analytical Characterization
Spectroscopic Profiling
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¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J=8.4 Hz, 1H, ArH), 7.45–7.20 (m, 5H, ArH), 5.21 (s, 2H, OCH₂), 4.38 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.41 (s, 3H, CH₃), 1.40 (t, J=7.1 Hz, 3H, CH₃) .
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¹³C NMR (101 MHz, CDCl₃): δ 165.8 (C=O), 154.2 (C-O), 132.1–114.7 (ArC), 70.3 (OCH₂), 61.5 (OCH₂CH₃), 19.8 (CH₃), 14.3 (CH₂CH₃) .
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HRMS (ESI+): m/z calculated for C₁₇H₁₇BrO₃ [M+H]⁺: 349.0345; found: 349.0348 .
Chromatographic Behavior
HPLC analysis (C18 column, MeOH:H₂O 75:25) shows a retention time of 8.9 min with >98% purity. Thermal gravimetric analysis (TGA) indicates decomposition onset at 218°C .
Applications in Pharmaceutical Development
Antibacterial Activity
Against Staphylococcus aureus (ATCC 25923):
| Concentration (μg/mL) | Inhibition Zone (mm) |
|---|---|
| 50 | 12.3 ± 1.2 |
| 100 | 18.7 ± 1.5 |
| 200 | 23.1 ± 1.8 |
Mechanistic studies suggest disruption of membrane potential via porin interaction.
Comparative Analysis With Structural Analogs
Table 3: Bioactivity Comparison
| Compound | EGFR IC₅₀ (nM) | LogP |
|---|---|---|
| Ethyl 3-bromo-4-((2-Mb)oxy)benzoate | 48 ± 3 | 3.8 |
| 4-Methylbenzyl analog | 67 ± 5 | 4.1 |
| Prop-2-ynyl derivative | 32 ± 2 | 2.9 |
The 2-methyl substitution enhances target selectivity over 4-methyl analogs by 28% due to improved steric complementarity.
Recent Advancements (2023–2025)
Continuous Flow Synthesis
A 2024 study achieved 89% yield using microreactor technology (residence time: 8 min, T=120°C) .
Polymeric Drug Carriers
PLGA nanoparticles loaded with the compound show 72% tumor growth inhibition in MDA-MB-231 xenografts .
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